Indium(III) sulfate, with the chemical formula , is a sulfate salt of indium, a post-transition metal. This compound can exist in various hydrated forms, including anhydrous, pentahydrate, and nonahydrate. Indium(III) sulfate typically appears as a white-gray, odorless powder or as monoclinic crystals. It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water . The compound is notable for its unique properties among metal sulfates, particularly its ability to form stable complexes in solution.
Indium(III) sulfate is considered a moderately toxic compound. It can cause irritation upon contact with skin and eyes, and inhalation may irritate the respiratory system []. Due to its indium content, ingestion can be harmful. Proper personal protective equipment (PPE) should be worn when handling this compound [].
Indium(III) sulfate has been studied for its biological activity, particularly its antimicrobial properties. Research indicates that indium(III) complexes demonstrate effectiveness against various microorganisms, suggesting potential applications in medical and biological fields . Additionally, there are indications that indium compounds may have roles in dietary supplements and health products aimed at enhancing mineral absorption and lowering blood pressure .
The synthesis of indium(III) sulfate can be accomplished through several methods:
Indium(III) sulfate has several applications across different fields:
Studies on the interactions of indium(III) sulfate with other substances indicate that it can form various complexes in solution. The formation of these complexes is influenced by factors such as temperature and concentration. For instance, higher temperatures favor the formation of sulfate complexes, which can significantly alter the behavior of indium ions in solution . Additionally, research into its effects on biological systems highlights both therapeutic potentials and allergenic responses in sensitive individuals .
Indium(III) sulfate shares similarities with other metal sulfates but possesses unique characteristics that distinguish it:
Compound | Formula | Unique Features |
---|---|---|
Indium(III) chloride | Forms stable coordination complexes; used in organic synthesis. | |
Indium(III) nitrate | Soluble in water; used in electronics and optics. | |
Antimony(III) sulfate | Similar structure; used in flame retardants. | |
Bismuth(III) acetate | Exhibits antibacterial properties; used in pharmaceuticals. |
Indium(III) sulfate is unique due to its specific hydration states and complex formation capabilities, which are less common among other metal sulfates. Its hygroscopic nature and ability to form stable aqueous complexes also set it apart from similar compounds .
The discovery of indium in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter marked the beginning of research into its compounds. While investigating zinc ores, they identified a distinctive indigo-blue spectral line, leading to the isolation of indium metal. The subsequent exploration of indium’s chemistry revealed its propensity to form stable sulfates, with indium(III) sulfate emerging as a key compound due to its unique coordination chemistry and solubility properties.
Early synthesis methods involved reacting indium metal, oxide (In₂O₃), or carbonate (In₂(CO₃)₃) with concentrated sulfuric acid. A critical challenge was avoiding the formation of insoluble basic salts, necessitating an excess of acid. By the mid-20th century, industrial processes such as electrolysis of indium metal in sulfuric acid solutions were developed to produce high-purity indium sulfate.
Initial interest in indium compounds centered on their metallurgical applications, particularly in low-melting-point alloys. However, the late 20th century saw a shift toward electronic and optoelectronic uses, driven by the demand for transparent conductive oxides like indium tin oxide (ITO). Indium(III) sulfate gained prominence as a precursor for synthesizing indium-based materials, fostering research into its structural and reactive properties.
Today, indium(III) sulfate is integral to advanced technologies, including thin-film photovoltaics, electroplating, and semiconductor manufacturing. Recent studies focus on its role in forming coordination complexes, such as the layer-structured compound (2,2′-bipy)In₂(OH)₂(H₂O)₂, which exhibits unique catalytic and electronic properties.
The most straightforward method for synthesizing indium(III) sulfate involves the direct reaction of indium metal with sulfuric acid. This exothermic process proceeds according to the equation:
$$
2 \, \text{In} + 6 \, \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \, \text{SO}2 + 6 \, \text{H}_2\text{O}
$$
An excess of concentrated sulfuric acid (typically ≥18 M) is required to prevent the formation of insoluble basic salts such as InOHSO₄·2H₂O [1] [3] [4]. Industrial variants of this method often use powdered indium to increase surface area and reaction efficiency. The reaction temperature is maintained between 80–100°C to balance reaction kinetics and safety considerations [3].
Alternative starting materials include indium oxide (In₂O₃), carbonate (In₂(CO₃)₃), and hydroxide (In(OH)₃). These precursors react with sulfuric acid under reflux conditions:
$$
\text{In}2\text{O}3 + 3 \, \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \, \text{H}2\text{O}
$$
Carbonate and hydroxide conversions follow analogous stoichiometry, with carbonate reactions producing CO₂ gas as a byproduct [4] . These methods require precise pH control (pH < 3.4) to avoid precipitation of basic salts, achieved through continuous acid addition and agitation [1].
Anhydrous In₂(SO₄)₃ is produced via high-temperature chemical transport using chlorine gas:
$$
\text{In}2(\text{SO}4)3(s) + 3 \, \text{Cl}2(g) \xrightarrow{848 \, \text{K}} 2 \, \text{InCl}3(g) + 3 \, \text{SO}3(g)
$$
The gaseous products recombine upon cooling, yielding phase-pure monoclinic crystals with lattice parameters a = 8.570 Å, b = 8.908 Å, and c = 12.052 Å [1]. Alternative approaches involve dehydrating hydrated salts under dynamic vacuum (10⁻³ mbar) at 200°C for 24 hours .
The nonahydrate (In₂(SO₄)₃·9H₂O) is synthesized through controlled crystallization from aqueous solutions. A standard protocol involves:
This method produces large monoclinic crystals with unit cell dimensions a = 6.06 Å, b = 7.89 Å, c = 12.66 Å, and β = 107.5° [1]. Hydration state can be modulated by varying the ethanol-water ratio and evaporation rate.
Table 1: Comparison of Hydrated vs. Anhydrous Synthesis Parameters
Parameter | Hydrated Form | Anhydrous Form |
---|---|---|
Temperature | 4–25°C | 200–848°C |
Solvent System | H₂O/EtOH | Chlorine atmosphere |
Crystallization Time | 21–28 days | 2–5 hours |
Crystal System | Monoclinic | Monoclinic |
Commercial production of indium(III) sulfate employs continuous flow reactors with the following optimized parameters:
Table 2: Industrial Production Parameters
Process Stage | Parameter | Value |
---|---|---|
Acid Concentration | H₂SO₄ | 18–24 M |
Reaction Temperature | 90 ± 5°C | |
Mixing Speed | 1200 RPM | |
Crystallization | Ethanol addition rate | 5 L/min per 100 L batch |
Drying | Vacuum oven temperature | 110°C |
Industrial facilities prioritize material handling systems resistant to sulfuric acid corrosion, typically using glass-lined steel or PTFE-coated equipment [3] [5]. Post-synthesis processing includes centrifugal filtration and fluidized-bed drying to achieve uniform particle size distributions [4].
High-purity indium sulfate (99.99–99.999%) requires multistage refinement:
Table 3: Purity Grades and Characterization Methods
Purity Grade | In₂(SO₄)₃ Content | Analytical Method | Key Impurities |
---|---|---|---|
3N | 99.9% | ICP-OES | Fe (200 ppm), Cu (150 ppm) |
4N | 99.99% | GD-MS | Pb (20 ppm), Zn (15 ppm) |
5N | 99.999% | SSMS | Al (5 ppm), Si (3 ppm) |
Advanced quality control employs Raman spectroscopy to verify sulfate coordination (characteristic peaks at 255 cm⁻¹ for In-O-S bonds) and X-ray diffraction for crystal phase validation [1] [5].
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